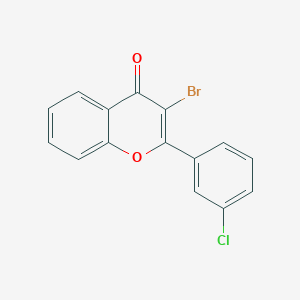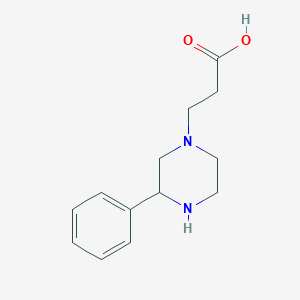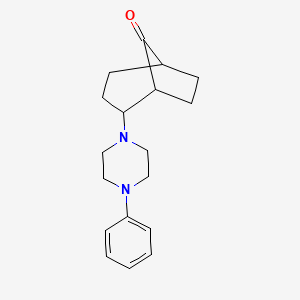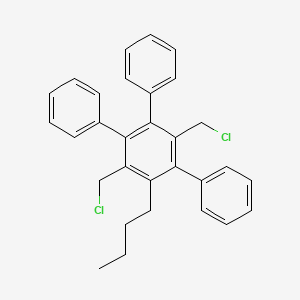
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is a phenoxazine derivative known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one typically involves the reaction of 2-amino-5-methylphenol with bovine hemoglobin . The reaction conditions include mild reduction processes, often leading to the formation of the tricyclic structure of the compound . Full analysis by mass spectrometry, NMR spectroscopy, and single-crystal X-ray structure analysis confirms the product’s structure .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up using optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Mild reduction processes are used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one involves its interaction with cellular components, leading to the induction of apoptosis and necrosis in cancer cells . The compound causes phosphatidylserine externalization and propidium iodide permeability, suggesting mixed types of cell death . The molecular targets and pathways involved include the modulation of cell viability and induction of DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenoxazine-3-one: This compound also exhibits significant biological activity, including a rapid and dose-dependent decrease in intracellular pH in cancer cells.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Uniqueness
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is unique due to its specific tricyclic structure and the combination of biological activities it exhibits, including antitumor, antiviral, and immunosuppressive properties .
Propiedades
Número CAS |
927803-99-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-amino-4,4a-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-5,12H,6,13H2 |
Clave InChI |
SEKIHKGMIWNOJB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=NC3=CC=CC=C3O2)C=C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)


![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)


![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
